molecular formula C7H14Br2O2 B3126725 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane CAS No. 33740-24-8

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane

Cat. No. B3126725
CAS RN: 33740-24-8
M. Wt: 289.99 g/mol
InChI Key: JPNFQRZLCFPCIR-UHFFFAOYSA-N
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Patent
US04916214

Procedure details

To 2,2-bis(bromomethyl)propane-1,3-diol (100 g) was added potassium bicarbonate (80 g) and dimethyl sulphate (170 g). The mixture was stirred and heated to 100° C. After about 30 minutes at this temperature the reaction became very vigorous (Care!). After a further 2 hours heating and stirring the mixture had become very viscous. The mixture was cooled, made slightly basic by the addition of sodium bicarbonate, and then extracted with chloroform (4×200 cm3). The chloroform extracts were combined and the solvent removed under reduced pressure to give the crude product. Repeated distillation under reduced pressure gave the pure product (25 g) as a colourless liquid (b.p. 65°-70° C. at 0.1 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([CH2:8][Br:9])([CH2:6]O)[CH2:4][OH:5].[C:10](=[O:13])(O)[O-].[K+].S(OC)(O[CH3:19])(=O)=O.C(=O)(O)[O-].[Na+]>>[Br:1][CH2:2][C:3]([CH2:6][O:13][CH3:10])([CH2:4][O:5][CH3:19])[CH2:8][Br:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC(CO)(CO)CBr
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
170 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 2 hours heating
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×200 cm3)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(CBr)(COC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.